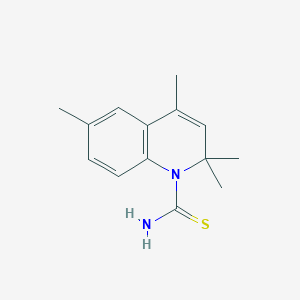
1-(3-Chlorophenethyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11ClN2. It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the third position and the ethylamine chain is replaced with a hydrazine group. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenethyl)hydrazine hydrochloride can be synthesized through several methods. One common route involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds as follows:
Step 1: 3-chlorobenzaldehyde is reacted with hydrazine hydrate in an acidic medium to form 1-(3-chlorophenethyl)hydrazine.
Step 2: The resulting 1-(3-chlorophenethyl)hydrazine is then treated with hydrochloric acid to obtain this compound.
The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can result in various substituted phenethylhydrazine derivatives.
Scientific Research Applications
1-(3-Chlorophenethyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The chlorine atom on the phenyl ring may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(3-Chlorophenethyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
3-Chlorophenylhydrazine: Similar structure but lacks the ethyl chain.
Phenethylhydrazine: Lacks the chlorine substitution on the phenyl ring.
Hydrazine derivatives: Various hydrazine compounds with different substituents on the phenyl ring or ethyl chain.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
CAS No. |
41074-41-3 |
|---|---|
Molecular Formula |
C8H12Cl2N2 |
Molecular Weight |
207.10 g/mol |
IUPAC Name |
2-(3-chlorophenyl)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c9-8-3-1-2-7(6-8)4-5-11-10;/h1-3,6,11H,4-5,10H2;1H |
InChI Key |
KVRVJGIYTXRCEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15147395.png)
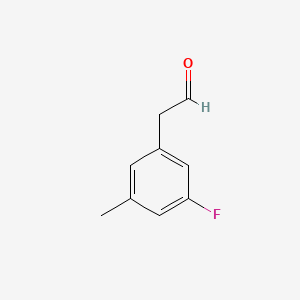
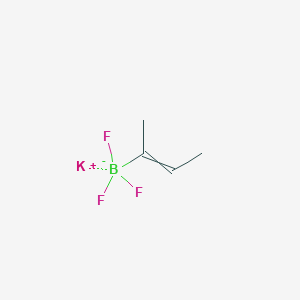
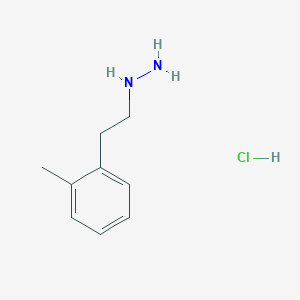
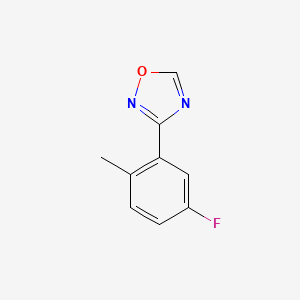
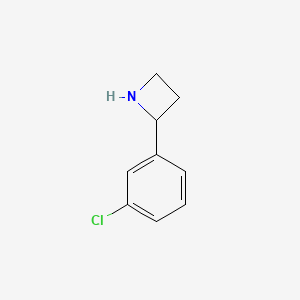
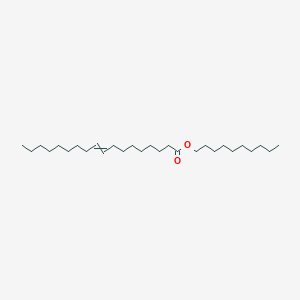
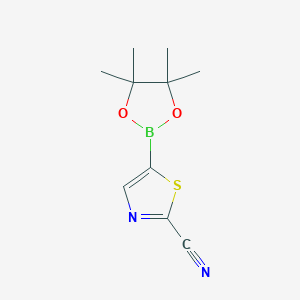
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)
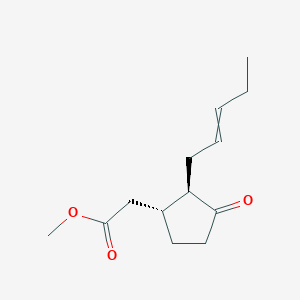
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)
